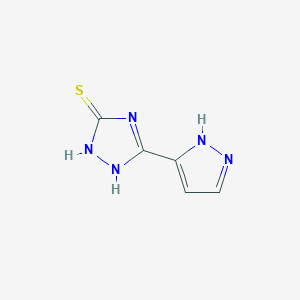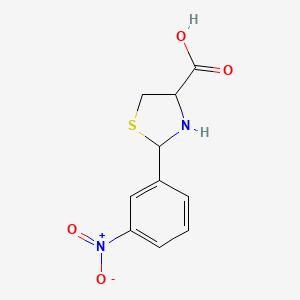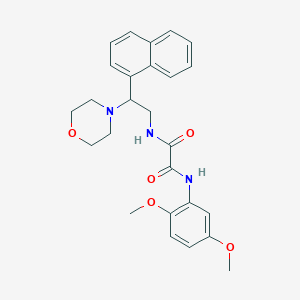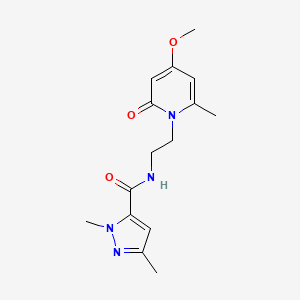
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione, also known as PTZT, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PTZT has a five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound has been synthesized by various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is not yet fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. This compound has been found to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess significant antioxidant activity, which could be useful in the prevention and treatment of oxidative stress-related diseases. This compound has also been found to exhibit significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, this compound has been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is its ease of synthesis. It can be synthesized by various methods using readily available starting materials. Additionally, this compound has been found to exhibit significant biological activity at relatively low concentrations, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which could limit its use in certain applications.
Zukünftige Richtungen
There are several potential directions for future research on 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione. One area of research could focus on the development of new antimicrobial agents based on this compound. Another area of research could focus on the development of new anti-inflammatory agents based on this compound. Additionally, further research could be conducted to elucidate the exact mechanism of action of this compound and to explore its potential applications in other fields of science.
Synthesemethoden
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione can be synthesized by various methods, including the reaction of 3-aminopyrazole with thiourea in the presence of a catalyst. Another method involves the reaction of 3-aminopyrazole with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate, which is then reacted with hydrazine hydrate to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione has been widely studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. This compound has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-(1H-pyrazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c11-5-7-4(9-10-5)3-1-2-6-8-3/h1-2H,(H,6,8)(H2,7,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWURAFRGZTODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694429.png)

![N-(2-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2694435.png)



![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)

![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

